5-(Benzyloxy)-6-fluoro-1H-indole chemical structure and properties
5-(Benzyloxy)-6-fluoro-1H-indole chemical structure and properties
Technical Monograph: 5-(Benzyloxy)-6-fluoro-1H-indole
Executive Summary
5-(Benzyloxy)-6-fluoro-1H-indole is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS), specifically serotonin (5-HT) receptors. It serves as a critical intermediate for introducing the 5-hydroxy-6-fluoroindole motif—a scaffold known to enhance metabolic stability and receptor affinity compared to its non-fluorinated analogs. This guide details its structural properties, a validated synthesis route via the Leimgruber-Batcho method, and its application in medicinal chemistry.
Chemical Identity & Physicochemical Properties
The molecule features an indole core substituted at the C5 position with a benzyloxy group (serving as a lipophilic protecting group for a hydroxyl) and at the C6 position with a fluorine atom. The fluorine substitution is strategic, often used to block metabolic hydroxylation at the C6 position and modulate the pKa of the adjacent phenolic oxygen (after deprotection).
| Property | Data / Descriptor |
| Systematic Name | 5-(Benzyloxy)-6-fluoro-1H-indole |
| Molecular Formula | C₁₅H₁₂FNO |
| Molecular Weight | 241.26 g/mol |
| Appearance | Yellow solid (crystalline) |
| Solubility | Soluble in CH₂Cl₂, DMSO, DMF; sparingly soluble in water |
| LogP (Predicted) | ~3.8 – 4.2 (Highly Lipophilic) |
| Key Functional Groups | Indole (NH), Aryl Fluoride (C-F), Benzyl Ether (C-O-C) |
| CAS Registry | Not widely listed in commodity catalogs; often cited as Intermediate 93 in patent literature (e.g., WO2008003703).[1][2][3] |
Synthetic Methodology
The most robust route to 5-(Benzyloxy)-6-fluoro-1H-indole avoids the harsh conditions of the Fischer indole synthesis, which can be problematic with electron-rich/sensitive benzyloxy groups. Instead, the Leimgruber-Batcho indole synthesis is the industry standard for this scaffold, utilizing a 2-nitrotoluene precursor.
Retrosynthetic Analysis
The synthesis disconnects to 5-benzyloxy-4-fluoro-2-nitrotoluene . The indole nitrogen is derived from the nitro group, while C2 and C3 are formed via condensation with a formamide acetal followed by reductive cyclization.
Step-by-Step Protocol
Precursor Preparation:
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Starting Material: 5-Hydroxy-4-fluoro-2-nitrotoluene.[4]
-
Reagents: Benzyl bromide (BnBr), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).[5]
Protocol 1: Benzyl Protection
-
Dissolution: Dissolve 5-hydroxy-4-fluoro-2-nitrotoluene (1.0 eq) in dry acetonitrile.
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Base Addition: Add anhydrous K₂CO₃ (2.0 eq) to the solution.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat to 60°C for 12–16 hours. Monitor by TLC for disappearance of the phenol.
-
Workup: Evaporate solvent. Partition residue between CH₂Cl₂ and water.[4][5] Dry organic phase (MgSO₄) and concentrate.[4][5][6]
-
Purification: Recrystallize from diethyl ether to yield 5-benzyloxy-4-fluoro-2-nitrotoluene as light-yellow crystals (Typical Yield: ~88%).
Protocol 2: Leimgruber-Batcho Cyclization
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Enamine Formation: Suspend the nitro intermediate (1.0 eq) in bis-dimethylamino-t-butoxymethane (1.6 eq) or DMF-DMA.
-
Note: Bis-dimethylamino-t-butoxymethane is often preferred for sterically crowded or deactivated systems.
-
-
Heating: Stir at 90°C overnight under nitrogen. The mixture will turn deep red/orange, indicating formation of the trans-β-dimethylaminostyrene intermediate.
-
Evaporation: Concentrate in vacuo to remove volatiles.
-
Reductive Cyclization: Dissolve the red residue in ethanol/dioxane (10:1). Add Raney Nickel (~10 wt% loading).[7][8]
-
Hydrogenation: Hydrogenate at room temperature (1 atm H₂ or balloon pressure) for 5 hours.
-
Isolation: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Evaporate solvent.[4][5][12]
-
Purification: Chromatography on silica gel (eluent: CH₂Cl₂) yields 5-(Benzyloxy)-6-fluoro-1H-indole as a yellow solid (Typical Yield: ~23–40%).
Caption: Leimgruber-Batcho synthesis route for 5-(benzyloxy)-6-fluoro-1H-indole.
Structural Characterization (Spectroscopy)
Researchers should expect the following spectral signatures. The fluorine atom introduces characteristic splitting patterns in the ¹H NMR.
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¹H NMR (400 MHz, CDCl₃ / DMSO-d₆):
-
Indole NH: Broad singlet at δ ~11.0 ppm.
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C2-H & C3-H: Typical indole doublets/multiplets at δ 7.2–7.4 ppm and δ 6.4–6.5 ppm.
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C4-H: Doublet (due to F-coupling, J ~10-12 Hz) appearing around δ 7.3–7.5 ppm. Note: C4 is ortho to the benzyloxy group.
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C7-H: Doublet (due to F-coupling, J ~6-9 Hz) appearing around δ 7.1–7.2 ppm. Note: C7 is ortho to the fluorine.
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Benzylic CH₂: Singlet at δ 5.1–5.2 ppm.
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Phenyl Group: Multiplet at δ 7.3–7.5 ppm (5H).
-
-
¹⁹F NMR:
-
Single peak around δ -120 to -135 ppm (typical for fluoroindoles).
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Applications in Drug Discovery
This molecule is a "privileged structure" intermediate, primarily used to synthesize 5-HT₆ receptor antagonists/agonists . The 5-HT₆ receptor is a key target for treating cognitive dysfunction (Alzheimer's), obesity, and schizophrenia.
Mechanistic Role of the Scaffold:
-
Metabolic Blocking: The C6-Fluorine atom blocks metabolic oxidation at the 6-position, a common clearance pathway for indole drugs.
-
Electronic Modulation: The fluorine atom withdraws electron density from the indole ring, lowering the pKa of the C5-hydroxyl group (once debenzylated). This can enhance hydrogen bond donor capability in the receptor binding pocket.
-
Lipophilicity: The benzyloxy group is often removed in the final step to reveal the hydroxyl, or retained if a hydrophobic pocket interaction is required.
Caption: Pharmacological utility and structural logic of the 5-benzyloxy-6-fluoroindole scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent oxidation of the indole ring.
-
Precursor Warning: Benzyl bromide is a potent lachrymator. Handle in a fume hood.
-
Catalyst Warning: Raney Nickel is pyrophoric when dry. Keep wet and handle under inert gas.
References
-
Synthesis & Application (5-HT6 Modulators): Indoles as 5-HT6 Modulators. World Intellectual Property Organization, Patent WO2008003703A1. (2008).
-
General Indole Synthesis (Leimgruber-Batcho): Batcho, A. D., & Leimgruber, W. Organic Syntheses, Coll. Vol. 7, p.34 (1990).
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330.
Sources
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